molecular formula C22H24FN3O2 B15109749 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15109749
M. Wt: 381.4 g/mol
InChI Key: QIMJPMCDWBWXPK-UHFFFAOYSA-N
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Description

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxyphenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolone core, followed by the introduction of the fluorophenyl and hydroxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrazolone core.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinones, while halogenation introduces halogen atoms into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for creating polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares a similar phenethylamine structure but lacks the pyrazolone core and fluorophenyl group.

    Phenethylamine: A simpler compound with a basic phenethylamine structure, used as a precursor in the synthesis of various organic molecules.

    2-(4-Chlorophenyl)ethylamine: Similar in structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and the pyrazolone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 1-(4-fluorophenyl)-substituted precursors and amino-ethylidene derivatives. A typical protocol involves refluxing in ethanol at 100°C for 2 hours with sodium acetate as a base, achieving yields up to 96% after crystallization (similar to methods in and ). Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For Z/E isomer identification, NOESY NMR or X-ray crystallography is recommended ( ).

Q. How can researchers assess the compound’s preliminary bioactivity?

  • Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to its pharmacophores (e.g., fluorophenyl and hydroxyphenyl groups). Use dose-response curves (IC₅₀/EC₅₀) in cell-based models. Reference compounds with similar scaffolds (e.g., pyrazol-3-ones in ) can guide assay selection.

Advanced Research Questions

Q. How to resolve contradictions in Z/E isomer ratios during synthesis?

  • Methodological Answer : Isomer ratios depend on reaction kinetics and steric effects. Use polar solvents (e.g., DMF) to favor the thermodynamically stable Z-isomer. Monitor isomerization via HPLC or ¹H NMR (olefinic proton shifts). Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments ( ). Adjust reaction time and temperature to control equilibrium.

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodological Answer : Optimize catalyst systems (e.g., switch from NaOAc to DBU for better base efficiency). Implement flow chemistry ( ) to enhance mixing and heat transfer. Purification via column chromatography with gradient elution (hexane/EtOAc) improves recovery. Pilot-scale trials should prioritize solvent recycling and waste reduction.

Q. How to analyze discrepancies in crystallographic data versus computational models?

  • Methodological Answer : Compare experimental SCXRD bond lengths/angles (e.g., C=O at 1.23 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. Use software like Mercury (CCDC) for overlay analysis. Cross-validate with spectroscopic data ( ).

Q. What mechanistic insights explain the compound’s bioactivity in receptor binding assays?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict interactions with targets like serotonin or adrenergic receptors. Focus on the ethylidene-amine moiety’s hydrogen-bonding potential and fluorophenyl’s hydrophobic interactions. Validate with site-directed mutagenesis or competitive binding assays ().

Q. Data Analysis & Experimental Design

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically vary substituents (e.g., propyl chain length, fluorophenyl position) and compare bioactivity. Use Design of Experiments (DoE) to minimize trials. Analyze trends via multivariate regression ( ). Include positive/negative controls (e.g., ’s pyrazole derivatives).

Q. What statistical methods address variability in biological replicate data?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use Grubbs’ test to identify outliers. Normalize data to internal controls (e.g., housekeeping genes in qPCR). Report confidence intervals (95% CI) and p-values adjusted for multiple testing.

Properties

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H24FN3O2/c1-3-4-20-21(15(2)24-14-13-16-5-11-19(27)12-6-16)22(28)26(25-20)18-9-7-17(23)8-10-18/h5-12,25,27H,3-4,13-14H2,1-2H3

InChI Key

QIMJPMCDWBWXPK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CC=C(C=C3)O)C

Origin of Product

United States

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